![molecular formula C15H9N5 B427522 2-(Cianometil)-7-fenilpirazolo[1,5-a]pirimidina-3-carbonitrilo CAS No. 338394-58-4](/img/structure/B427522.png)

2-(Cianometil)-7-fenilpirazolo[1,5-a]pirimidina-3-carbonitrilo

Descripción general

Descripción

“2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .

Synthesis Analysis

The synthesis of “2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile” involves the reaction of 2-Cyanopyrazolo[1,5-a]pyrimidine derivative with some aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride .

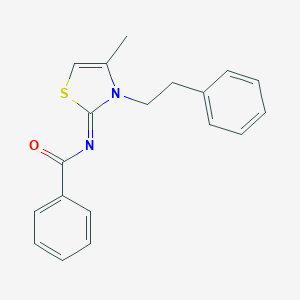

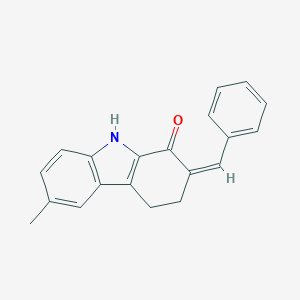

Molecular Structure Analysis

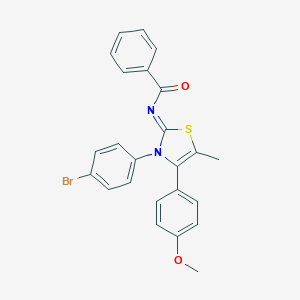

The molecular structure of “2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile” can be analyzed using spectroscopic data. For instance, the 1H NMR (DMSO-d6) δ = 3.87 (s, 3H, OCH3),7.16 (d, 2H, J = 8.7 Hz, Ar–H), 7.62–8.44 (m, 12H, Ar–H), 8.17 (s, 1H, pyrimidine-H), 8.23 (s, 1H, CH) .

Chemical Reactions Analysis

The chemical reactions involving “2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile” are part of the synthetic transformations of Pyrazolo[1,5-a]pyrimidines . These transformations are developed by various researchers for the preparation and post-functionalization of this functional scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile” can be inferred from its synthesis. For instance, it forms yellow crystals, has a melting point of 245 °C, and shows a peak at 2219 cm−1 in the IR spectrum, which corresponds to the CN group .

Aplicaciones Científicas De Investigación

Actividad anticancerígena

Los derivados de pirimidina, incluyendo “2-(Cianometil)-7-fenilpirazolo[1,5-a]pirimidina-3-carbonitrilo”, se han estudiado por su potencial actividad anticancerígena . La pirimidina es un andamiaje privilegiado que juega un papel vital en varios procedimientos biológicos, así como en la patogénesis del cáncer . Se han diseñado y desarrollado muchos derivados novedosos de pirimidina por su actividad anticancerígena .

Inhibición de CDK2

Algunos compuestos de la clase pirazolo[1,5-a]pirimidina han mostrado una actividad inhibitoria significativa contra CDK-2, una proteína quinasa que juega un papel clave en la regulación del ciclo celular . Los compuestos con estructuras similares a “this compound” podrían exhibir potencialmente una actividad similar.

Actividad apoptótica

Ciertos derivados de pirazolo[1,5-a]pirimidina han demostrado actividad apoptótica, lo que significa que pueden inducir la muerte celular programada . Esto es particularmente relevante en el contexto del tratamiento del cáncer, donde la inducción de apoptosis en las células cancerosas es una estrategia terapéutica común .

Actividad antitumoral

Los derivados de pirimidina han mostrado efectos antitumorales . Dada la similitud estructural, “this compound” también podría exhibir propiedades antitumorales.

Actividad antibacteriana

Las pirido[2,3-d]pirimidinas, que son estructuralmente similares a las pirazolo[1,5-a]pirimidinas, han demostrado efectos antibacterianos . Es posible que “this compound” pueda tener propiedades similares.

Efectos depresores del SNC

Las pirido[2,3-d]pirimidinas han mostrado efectos depresores del SNC . Dada la similitud estructural, “this compound” también podría exhibir estos efectos.

Direcciones Futuras

The future directions for “2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile” could involve further exploration of its medicinal chemistry applications, given the significant impact of Pyrazolo[1,5-a]pyrimidine derivatives in this field . Additionally, its photophysical properties could be leveraged in material science .

Mecanismo De Acción

Target of Action

The primary target of 2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression through the S phase .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 disrupts the normal cell cycle progression, leading to cell cycle arrest

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle pathway, leading to cell cycle arrest at various phases . For instance, compounds similar to 2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile have been observed to cause cell cycle arrest at the G2/M, G1/S, and G2/M phases .

Result of Action

The inhibition of CDK2 by 2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile results in cell cycle arrest, which can lead to apoptosis, or programmed cell death . For example, one compound in the same class induced a stronger apoptosis effect (27.82%) compared to others .

Análisis Bioquímico

Biochemical Properties

2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. Notably, it has been shown to inhibit the CDK2 enzyme, which is essential for cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A and thereby inhibiting the phosphorylation of target proteins involved in cell cycle progression . Additionally, molecular docking studies have demonstrated that 2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile forms hydrogen bonds with key amino acid residues in the CDK2 active site, enhancing its inhibitory activity .

Cellular Effects

The effects of 2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile on various cell types and cellular processes have been extensively studied. In cancer cell lines such as HepG-2, MCF-7, and Hela, the compound has demonstrated significant cytotoxicity . It induces cell cycle arrest at different phases, including G2/M and G1/S, depending on the specific cell line . Furthermore, 2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile promotes apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic proteins . These effects on cell signaling pathways and gene expression contribute to its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, 2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects through several mechanisms. The compound’s binding interactions with CDK2 involve hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex . This binding prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis . Additionally, the compound has been shown to inhibit other kinases involved in cell proliferation and survival, further contributing to its anticancer activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In vitro studies have shown that its cytotoxic effects on cancer cells are sustained over time, with prolonged exposure leading to increased apoptosis and cell death . In vivo studies have also demonstrated that the compound maintains its efficacy in reducing tumor growth over extended treatment durations .

Dosage Effects in Animal Models

The effects of 2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as weight loss and organ toxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.

Metabolic Pathways

2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites retain the compound’s inhibitory activity against CDK2 and other kinases, contributing to its overall anticancer effects . Additionally, the compound’s metabolism involves conjugation reactions, such as glucuronidation, which enhance its solubility and excretion .

Transport and Distribution

Within cells and tissues, 2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . It accumulates in tumor tissues, where it exerts its cytotoxic effects by inhibiting CDK2 and other kinases . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which affect its ability to penetrate cell membranes .

Subcellular Localization

The subcellular localization of 2-(Cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other kinases . Additionally, it has been observed to accumulate in the nucleus, where it may influence gene expression and cell cycle regulation . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments .

Propiedades

IUPAC Name |

2-(cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N5/c16-8-6-13-12(10-17)15-18-9-7-14(20(15)19-13)11-4-2-1-3-5-11/h1-5,7,9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLORBYSMCRRTQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NC3=C(C(=NN23)CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701327515 | |

| Record name | 2-(cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679247 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338394-58-4 | |

| Record name | 2-(cyanomethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(4-methylphenyl)-3-[2-(methylsulfanyl)-5-pyrimidinyl]-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427441.png)

![methyl 3-[4-(4-methoxyphenyl)-2-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-5-yl]propanoate](/img/structure/B427445.png)

![N-(4-(4-methoxyphenyl)-5-methyl-3-[2-(methylsulfanyl)-5-pyrimidinyl]-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427448.png)

![4-(4-fluorophenyl)-5-oxo-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-5H-indeno[1,2-b]pyridine-3-carboxylic acid](/img/structure/B427460.png)

![Methyl 2-{[4-(phenylsulfonyl)benzoyl]amino}benzoate](/img/structure/B427461.png)